REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6]([SH:11])=[N:5][N:4]=1.IC.[CH2:14](N(CC)CC)C>C(O)C>[OH:1][CH2:2][C:3]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6]([S:11][CH3:14])=[N:5][N:4]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCC1=NN=C(N1CCC)S
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by column chromatography (ethanol:ethyl acetate 1:5→1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NN=C(N1CCC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |